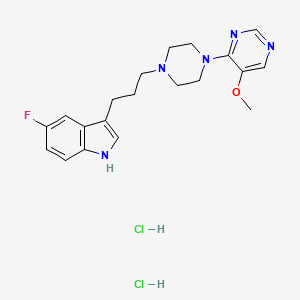

1H-Indole, 5-fluoro-3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-, dihydrochloride

Übersicht

Beschreibung

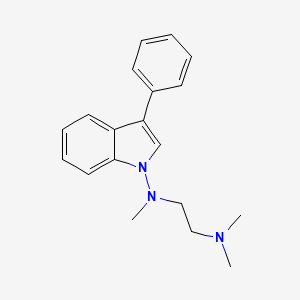

BMS-181101 is a novel antidepressant drug that is currently under clinical investigation, with a novel pharmacological profile as a serotonin reuptake inhibitor and an agonist at the serotonin 5-HT receptors.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment : The compound SUVN-502, which shares a similar structure, showed potential as a treatment for cognitive disorders like Alzheimer's Disease due to its high affinity for the human 5-HT6R (serotonin receptor) and selectivity over other target sites. It has shown promise in preclinical efficacy, especially in combination with other drugs, indicating potential for further clinical development (Nirogi et al., 2017).

Cognitive Disorders Treatment : A series of indole derivatives designed as 5-HT6 receptor ligands, including some with structural similarities to the query compound, have demonstrated potent binding affinity and selectivity. These compounds have shown promising pharmacokinetic profiles and activity in animal models of cognition, suggesting their potential use in treating cognitive disorders (Nirogi et al., 2016).

Antitumor Activity : Derivatives of the compound have been synthesized and shown significant cytotoxic activity against tumor cell lines in vitro, suggesting their potential as antitumor agents. Some of these derivatives were notably potent against human carcinoma without causing undesirable effects in mice (Naito et al., 2005).

Salmonella Biofilm Inhibition : Certain analogs of the compound have been identified as potential inhibitors of Salmonella biofilms, effective in both prevention and eradication, without influencing the planktonic growth of Salmonella. This could have implications for addressing bacterial resistance development (Robijns et al., 2012).

HIV-1 Inhibition : Studies have shown that indole-based derivatives with piperazine substitution patterns exhibit potent inhibition of HIV-1 attachment. These compounds interfere with the interaction between the viral gp120 and the host cell receptor CD4, indicating their potential use in HIV treatment (Wang et al., 2009).

Catalytic Activity in Synthesis : The compound has been used in the synthesis of novel derivatives that were evaluated for antioxidant and antimicrobial activity. This demonstrates its role in facilitating the creation of new molecules with potential biological applications (Rao et al., 2019).

Antibacterial Activities : New oxazolidinone-indole carboxylate hybrids containing a piperazinylphenyl group, similar in structure to the query compound, have been synthesized and showed notable antibacterial activities in vitro. This suggests their potential for development as antibacterial agents (Ping, 2008).

Antioxidant and Cytotoxicity Properties : Some derivatives produced via the Maillard reaction with food flavors and 5-methoxytryptamine, related in structure, have shown moderate antioxidant properties and mild cytotoxic activities in non-tumorous cell lines, suggesting their potential in food chemistry and cancer research (Goh et al., 2015).

Eigenschaften

CAS-Nummer |

146479-45-0 |

|---|---|

Produktname |

1H-Indole, 5-fluoro-3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-, dihydrochloride |

Molekularformel |

C20H26Cl2FN5O |

Molekulargewicht |

442.4 g/mol |

IUPAC-Name |

5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole;dihydrochloride |

InChI |

InChI=1S/C20H24FN5O.2ClH/c1-27-19-13-22-14-24-20(19)26-9-7-25(8-10-26)6-2-3-15-12-23-18-5-4-16(21)11-17(15)18;;/h4-5,11-14,23H,2-3,6-10H2,1H3;2*1H |

InChI-Schlüssel |

FSZXJSRMZRCZOD-UHFFFAOYSA-N |

SMILES |

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl |

Kanonische SMILES |

COC1=CN=CN=C1N2CCN(CC2)CCCC3=CNC4=C3C=C(C=C4)F.Cl.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

146479-45-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-5-fluoro-1H-indole hydrochloride BMS 181101 BMS-181101 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

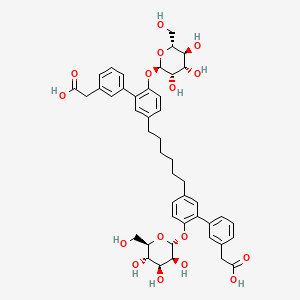

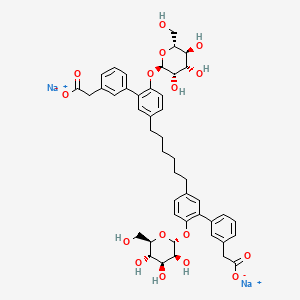

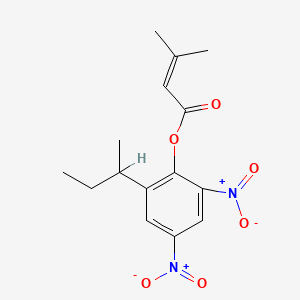

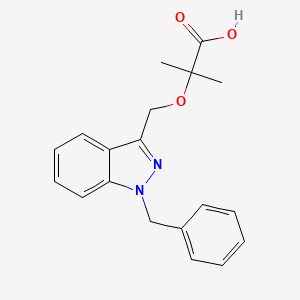

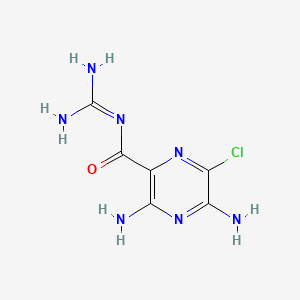

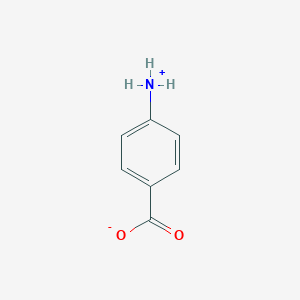

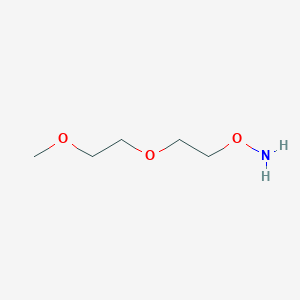

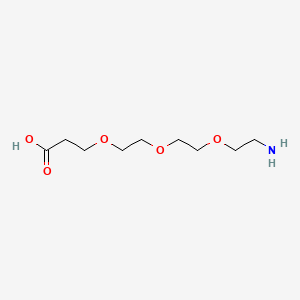

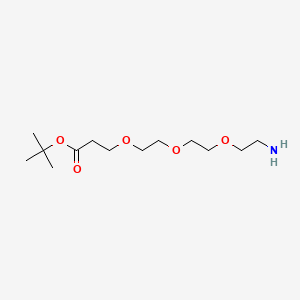

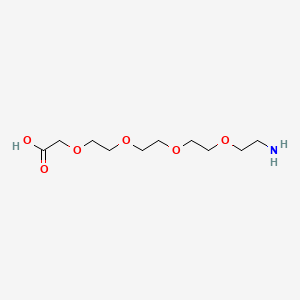

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.